Spiro[2.4]heptan-5-amine
CAS No.: 1267497-14-2
Cat. No.: VC5085594
Molecular Formula: C7H13N
Molecular Weight: 111.188
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267497-14-2 |
|---|---|
| Molecular Formula | C7H13N |
| Molecular Weight | 111.188 |
| IUPAC Name | spiro[2.4]heptan-6-amine |
| Standard InChI | InChI=1S/C7H13N/c8-6-1-2-7(5-6)3-4-7/h6H,1-5,8H2 |
| Standard InChI Key | QPWYPDAPDIKXFK-UHFFFAOYSA-N |
| SMILES | C1CC2(CC2)CC1N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Spiro[2.4]heptan-5-amine features a unique spiro junction at the fifth carbon, connecting a cyclopropane ring (three-membered) and a cyclopentane ring (five-membered). The amine group (-NH₂) is positioned at the spiro carbon, conferring both basicity and hydrogen-bonding capacity. This configuration imposes significant steric strain, which influences its reactivity and interaction with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.19 g/mol |
| CAS Number | 1267497-14-2 |
| IUPAC Name | Spiro[2.4]heptan-5-amine |
| Hydrochloride Salt | C₇H₁₄ClN (2387601-08-1) |
Synthesis and Production Methods
Synthetic Routes
The synthesis of spiro[2.4]heptan-5-amine typically involves cyclization strategies to construct the spirocyclic framework. One common approach utilizes cyclohexene derivatives as precursors, undergoing intramolecular ring-closing reactions under controlled conditions. For example:
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Reductive Amination: Ketone intermediates are converted to amines using reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.
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Ring-Closing Metathesis: Grubbs catalysts facilitate the formation of the spiro structure from diene precursors .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 25°C | 65–75 |
| Cyclization | BF₃·Et₂O, CH₂Cl₂, −20°C | 50–60 |
Industrial-scale production remains limited, but flow chemistry and continuous processing are under investigation to enhance scalability.
Chemical and Physical Properties
Reactivity Profile
The amine group participates in nucleophilic substitutions, forming derivatives such as acylated or alkylated products. The spiro structure’s strain enhances susceptibility to ring-opening reactions under acidic or oxidative conditions .
Stability Considerations
Spiro[2.4]heptan-5-amine is hygroscopic and prone to oxidation. Storage recommendations include:
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Temperature: −20°C under inert gas (N₂/Ar) to prevent degradation.
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Light Exposure: Amber glass containers to minimize photolytic decomposition .
Biological Activity and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for drug discovery, particularly for central nervous system (CNS) targets. Its constrained geometry improves pharmacokinetic properties by reducing metabolic degradation.
Material Science
Spiro[2.4]heptan-5-amine derivatives are explored as chiral ligands in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals like β-lactam antibiotics .
Comparison with Structural Analogues
Spiro[2.4]heptane
Lacking the amine group, this analogue shows lower reactivity in nucleophilic reactions but greater stability under oxidative conditions.
Spiro[2.4]hept-5-ene
The unsaturated variant (C₇H₁₀) exhibits distinct reactivity, participating in Diels-Alder reactions due to its conjugated diene system.
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